molecular formula C22H23NO4 B4936964 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide

Cat. No.: B4936964
M. Wt: 365.4 g/mol
InChI Key: OCEVQZYWVIYIMK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 2-naphthoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest it may affect signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-25-20-10-7-16(13-21(20)26-2)11-12-23-22(24)15-27-19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEVQZYWVIYIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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